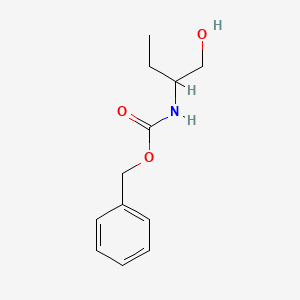

N-Cbz-2-amino-1-butanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Cbz-2-amino-1-butanol is a chiral building block used in the synthesis of various biologically active compounds. It has a wide range of applications in the field of medicinal chemistry, and its synthesis method has been extensively studied in recent years.

Applications De Recherche Scientifique

- N-Cbz-2-amino-1-butanol serves as a versatile building block in organic synthesis. Its Cbz (benzyloxycarbonyl) protecting group can be selectively removed, allowing access to primary amines. Researchers use it to create complex molecules, such as pharmaceutical intermediates .

- Overexpression of certain genes, including kivd, alongside alcohol dehydrogenases (ADHs), led to the production of isobutanol and 3-methyl-1-butanol in cyanobacteria .

Organic Synthesis and Medicinal Chemistry

Cyanobacterial Biobutanol Production

Microbial Metabolic Engineering

Mécanisme D'action

Target of Action

N-Cbz-2-amino-1-butanol, also known as benzyl 1-hydroxybutan-2-ylcarbamate , is primarily used as a protecting group in the synthesis of multifunctional targets . The compound’s primary targets are amino functions, particularly primary amines, which can accommodate two such groups .

Mode of Action

The compound interacts with its targets through a process known as Cbz protection . This involves the conversion of an amino function to a tert-butyl carbamate, also known as a Boc-derivative . The Cbz protection mechanism is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism involves the attack of the nucleophilic amine on the highly reactive chloroformate .

Biochemical Pathways

It is involved in the protection of amino functions, which often occur in the context of peptide synthesis . The compound is also used in the synthesis of butanol via 2-oxoglutarate .

Pharmacokinetics

The compound’s molecular weight is 22327 , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The primary result of N-Cbz-2-amino-1-butanol’s action is the protection of amino functions, facilitating the synthesis of multifunctional targets . This protection allows for the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Action Environment

The action, efficacy, and stability of N-Cbz-2-amino-1-butanol can be influenced by various environmental factors. For instance, the compound’s protection mechanism is typically performed under Schotten-Baumann conditions (carbonate base) or with an organic base . The specific environmental conditions required for these reactions can impact the compound’s action.

Propriétés

IUPAC Name |

benzyl N-(1-hydroxybutan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWYBQRWDXWJDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorophenyl)-5-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2793736.png)

![N-(5-fluoro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2793738.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2793740.png)

![1,7-dimethyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2793746.png)

![9-Chloro-5-(3,4-difluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2793748.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[(Z)-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B2793757.png)